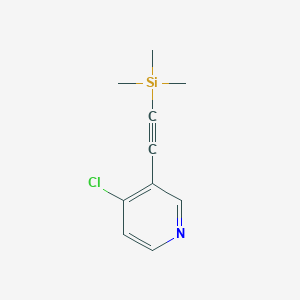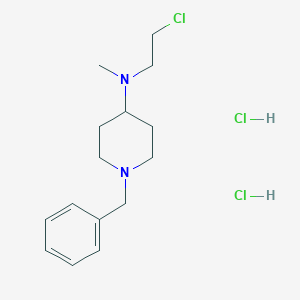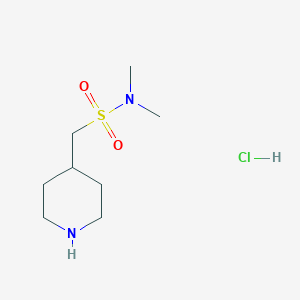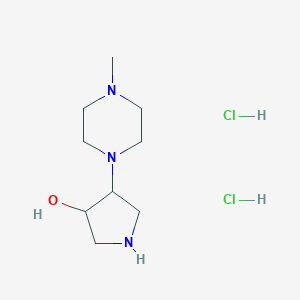
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
概要
説明
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is a versatile organic compound characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a trimethylsilyl ethynyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:
Halogenation: The starting material, pyridine, undergoes halogenation to introduce the chloro group at the 4-position.
Trimethylsilylation: The resulting 4-chloropyridine is then treated with trimethylsilyl chloride (TMSCl) in the presence of a suitable catalyst to introduce the trimethylsilyl group.
Ethynylation: Finally, the compound is subjected to ethynylation using ethynyl lithium or a similar reagent to attach the ethynyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise control of reaction parameters is common.
化学反応の分析
Types of Reactions: 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of 4-chloro-3-ethynylpyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium fluoride (KF) are used in substitution reactions.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
4-Chloro-3-ethynylpyridine: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine finds applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of materials and chemicals with specific properties.
作用機序
The mechanism by which 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound's stability and reactivity, while the chloro and ethynyl groups contribute to its binding affinity and specificity. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
4-Chloropyridine: Lacks the trimethylsilyl and ethynyl groups.
3-Ethynylpyridine: Lacks the chloro group.
Trimethylsilyl ethynyl pyridine derivatives: Variations in substitution patterns and functional groups.
Uniqueness: 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is unique due to its combination of chloro, trimethylsilyl, and ethynyl groups, which provide distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
2-(4-chloropyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-8-12-6-4-10(9)11/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODELODEGHSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673611 | |
| Record name | 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034467-33-8 | |
| Record name | 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)



![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)





![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)


